molecular formula C22H25N3O3 B11387762 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide

Cat. No.: B11387762
M. Wt: 379.5 g/mol
InChI Key: LXVXKTJCJGBBKU-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions.

    Attachment of the phenyl group:

    Formation of the amide bond: The final step involves the coupling of the oxadiazole derivative with 3-methylphenoxy and propan-2-yl groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the production of certain metabolites. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.

    Phenyl-substituted amides: Compounds with phenyl groups attached to amide functionalities can have similar reactivity and applications.

Uniqueness

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is unique due to the specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C22H25N3O3/c1-15(2)25(22(26)17(4)27-19-12-8-9-16(3)13-19)14-20-23-21(24-28-20)18-10-6-5-7-11-18/h5-13,15,17H,14H2,1-4H3

InChI Key

LXVXKTJCJGBBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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